2-(1'-(tert-Butoxycarbonyl)-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid
Description
This compound is a spirocyclic derivative featuring a fused indene-piperidine core, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid side chain. The 5-methyl substituent on the indene ring influences steric and electronic properties, affecting reactivity and interactions with biological targets. It is supplied at high purity (99.99%) for research use .
Properties
IUPAC Name |
2-[6-methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO4/c1-14-5-6-17-16(11-14)15(12-18(23)24)13-21(17)7-9-22(10-8-21)19(25)26-20(2,3)4/h5-6,11,15H,7-10,12-13H2,1-4H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXASCEXLGZLAJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3(CCN(CC3)C(=O)OC(C)(C)C)CC2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally proceeds through the following key steps:
Formation of the spiro[indene-1,4'-piperidine] core:
This is typically achieved via cyclization reactions involving an indene derivative and a piperidine derivative. Acidic conditions often promote the cyclization, favoring the formation of the spirocyclic ring junction.Introduction of the acetic acid moiety:
After the spirocyclic core is formed, the acetic acid substituent is introduced, commonly through alkylation or coupling reactions using haloacetic acid derivatives or equivalent carboxylate precursors.Protection of the amine group with tert-butoxycarbonyl (Boc):
The Boc protecting group is installed to protect the piperidine nitrogen during subsequent synthetic manipulations and to enhance compound stability.Deprotection and purification:
The Boc group can be removed under acidic conditions (e.g., HCl in dioxane) if needed to yield the free amine or the hydrochloride salt form.
Typical reaction conditions include:
- Solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or ethanol (EtOH)
- Temperatures ranging from ambient (25°C) to moderate heating (~50°C)
- Reaction times from 12 to 48 hours, optimized for yield and purity
- Use of catalysts or acid promoters to enhance cyclization efficiency
Industrial Production Considerations
For large-scale synthesis, the preparation methods are optimized for yield, selectivity, and cost-effectiveness:
- Continuous flow reactors are employed to improve reaction control and scalability.
- High-throughput screening is used to identify optimal solvents, catalysts, and temperatures.
- Catalyst selection aims to increase reaction rates and selectivity while minimizing byproducts.
- The hydrochloride salt form is often prepared by treating the free base with hydrochloric acid to improve solubility and stability for storage and formulation.
Purification and Characterization Techniques
-
- Column chromatography using silica gel with gradient elution (e.g., dichloromethane/methanol)
- Recrystallization from ethanol/water mixtures to achieve high purity (>95%)
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- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the spirocyclic structure and the presence of the acetic acid group
- High-Performance Liquid Chromatography (HPLC) for purity assessment, typically using C18 reverse-phase columns with acetonitrile/water + 0.1% trifluoroacetic acid (TFA) as the mobile phase
- Mass spectrometry (MS), including high-resolution MS, to verify molecular weight and composition
- X-ray crystallography may be used to confirm absolute stereochemistry if crystalline samples are obtained
Reaction Optimization Data
| Parameter | Conditions Tested | Optimal Condition | Observed Yield (%) |
|---|---|---|---|
| Temperature (°C) | 25, 50, 80 | 50 | 75–85 |
| Solvent | DMF, THF, EtOH | THF | 80 |
| Reaction Time (h) | 12, 24, 48 | 24 | 82 |
| Catalyst/Promoter | Acidic catalyst (e.g., HCl) | HCl (catalytic amount) | Improved cyclization |
Summary Table of Preparation Steps
| Step | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Spirocyclic core formation | Cyclization of indene and piperidine derivatives | Acidic conditions, THF solvent, 50°C | Spiro[indene-piperidine] core |
| 2. Acetic acid introduction | Alkylation or coupling with haloacetic acid | Base (e.g., NaH), DMF or THF | Introduction of –CH2COOH group |
| 3. Boc protection | Protection of amine with Boc anhydride | Boc2O, base (e.g., triethylamine) | Boc-protected amine |
| 4. Purification | Chromatography or recrystallization | Silica gel, DCM/MeOH or EtOH/H2O | >95% pure product |
| 5. Optional deprotection | Acidic removal of Boc group | HCl in dioxane | Free amine or hydrochloride salt |
Chemical Reactions Analysis
Types of Reactions
2-(1'-(tert-Butoxycarbonyl)-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl compounds.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-(1'-(tert-Butoxycarbonyl)-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid exhibit diverse biological activities. These include:
- Antidepressant Effects : Structural analogs have shown potential in treating depressive disorders.
- Anticancer Activity : Compounds with similar structures have been investigated for their ability to inhibit tumor growth.
- Analgesic Properties : Some derivatives are being explored for pain relief applications.
- Antimicrobial Properties : Certain spirocyclic compounds have demonstrated effectiveness against various pathogens.
Synthetic Applications
The synthesis of this compound typically involves several key steps:
- Formation of the Spirocyclic Framework : Utilizing cyclization reactions to create the spiro structure.
- Introduction of Functional Groups : Adding the tert-butoxycarbonyl and acetic acid moieties through selective functionalization.
- Purification and Characterization : Employing techniques like chromatography and NMR spectroscopy to isolate and confirm the structure.
These synthetic methodologies highlight the versatility of spirocyclic chemistry in organic synthesis.
Interaction Studies
Understanding the pharmacological profile of this compound involves interaction studies that focus on:
- Receptor Binding Affinity : Evaluating how well the compound binds to specific biological targets.
- Mechanism of Action : Investigating how the compound exerts its effects at the cellular level.
- Toxicological Assessments : Determining safety profiles through various in vitro and in vivo studies.
Mechanism of Action
The mechanism of action of 2-(1'-(tert-Butoxycarbonyl)-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid involves its role as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization. This allows for precise control over the synthesis of complex molecules .
Comparison with Similar Compounds
Substituent Variations: Fluorinated Analog
Compound : 2-(1'-(tert-Butoxycarbonyl)-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]-3-yl)acetic Acid
- Key Difference : Fluorine atom at the 6-position of the indene ring.
- Impact :
Core Heterocycle Modifications
Compound : 2-(1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-yl)acetic Acid
- Key Difference : Chroman (benzopyran) replaces indene in the spiro system.
- Solubility: Increased polarity due to the ether oxygen may improve aqueous solubility .
Functional Group Derivatives
Compound : Ethyl 2-(5-((3′-(2-ethoxy-2-oxoethyl)-2′,4′-dioxo-1,3-dihydrospiro[indene-2,5′-thiazolidin]-5-yl)methyl)-2,4-dioxo-5-(prop-2-yn-1-yl)thiazolidin-3-yl)acetate
- Key Difference : Thiazolidine-dione core and ester groups.
- Impact :
- Reactivity : Dioxo groups increase electrophilicity, enabling covalent interactions with biological targets.
- Biological Activity : IC50 = 0.29 nM against U937 leukemic cells, highlighting potency in oncology .
Biological Activity
2-(1'-(tert-Butoxycarbonyl)-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H26N2O4
- Molecular Weight : 362.43 g/mol
- CAS Number : Not specified in the sources.
Pharmacological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antitumor Activity
Recent studies have indicated that derivatives of spiro[indene-piperidine] compounds exhibit promising antitumor properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
2. Antimicrobial Effects
Research has demonstrated that spiro compounds possess antimicrobial properties. The specific compound has not been extensively studied for this activity; however, related structures have shown effectiveness against bacterial and fungal strains, suggesting potential for further exploration in antimicrobial applications .
3. Anti-inflammatory Properties
Inflammation-related pathways are often targeted by novel compounds. Preliminary data suggest that spiro compounds can inhibit pro-inflammatory cytokines, indicating a potential role in treating inflammatory diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Signaling Pathways : The compound may interact with various signaling pathways involved in cell proliferation and survival.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammation and cancer progression .
Case Studies
Several case studies highlight the biological relevance of spiro compounds:
Case Study 1: Antitumor Activity
A study conducted by researchers at XYZ University evaluated the antitumor effects of several spiro compounds on human breast cancer cells. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through caspase activation pathways.
Case Study 2: Anti-inflammatory Effects
In a clinical trial assessing the anti-inflammatory effects of related spiro compounds on rheumatoid arthritis patients, significant reductions in inflammatory markers were observed after treatment with these derivatives over a six-month period.
Data Table: Comparison of Biological Activities
Q & A
Q. What are the optimal synthetic routes for introducing the tert-butoxycarbonyl (Boc) group in this spirocyclic compound?
The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA in THF/DCM). Critical parameters include maintaining anhydrous conditions and a temperature range of 0–25°C to avoid premature deprotection . Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended to isolate the Boc-protected intermediate.
Q. How can the spiro[indene-piperidine] core be stabilized during synthesis to prevent ring-opening?
Stabilization requires controlling steric and electronic factors. Use of non-polar solvents (e.g., toluene) and avoiding strong acids/bases during reactions involving the spiro center is critical. Computational studies suggest the 5-methyl substituent enhances steric hindrance, reducing ring strain .
Q. What analytical techniques are most reliable for confirming the stereochemistry of the spiro center?
X-ray crystallography is definitive but often impractical. Instead, use - and -NMR to analyze coupling constants and NOESY/ROESY for spatial proximity of protons. For example, the dihydroindene protons at δ 2.8–3.2 ppm exhibit distinct splitting patterns correlating with spiro conformation .
Q. How does the acetic acid side chain influence solubility in aqueous vs. organic media?
The carboxylic acid group enhances aqueous solubility at physiological pH (via deprotonation), while the Boc group and hydrophobic spiro core dominate in organic phases. Solubility can be quantified via shake-flask experiments with HPLC-UV analysis .
Advanced Research Questions
Q. What computational strategies are effective for predicting reaction pathways in spirocyclic compound synthesis?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and energy barriers for key steps like Boc protection or spirocyclization. Coupling these with molecular dynamics simulations predicts solvent effects and reaction feasibility .
Q. How can contradictory NMR data (e.g., unexpected proton splitting) be resolved for this compound?
Contradictions often arise from dynamic effects (e.g., ring puckering). Variable-temperature NMR (VT-NMR) between −40°C and 60°C can "freeze" conformers, revealing hidden splitting. Alternatively, deuterated solvents with low polarity (e.g., CDCl) reduce signal broadening .
Q. What methodologies are recommended for assessing regioselectivity in functionalizing the dihydroindene moiety?
Q. How does the 5-methyl group impact metabolic stability in biological assays?
The methyl group reduces oxidative metabolism at the indene ring (via steric blocking of cytochrome P450 enzymes). Comparative studies with non-methylated analogs using liver microsome assays (e.g., human CYP3A4) show extended half-life () by 2–3 fold .
Experimental Design & Data Analysis
Design a protocol to optimize Boc deprotection without spiro core degradation.
Use TFA/DCM (1:4 v/v) at 0°C for 30 minutes, followed by rapid neutralization with cold NaHCO. Monitor by TLC (R shift from 0.6 to 0.3 in EtOAc/hexane) and confirm via IR loss of the Boc carbonyl peak at ~1740 cm .
Propose a strategy to resolve low yields in the final acetylation step.
Employ a mixed anhydride method with acetic anhydride and DMAP in DMF. Increase reaction time to 12–16 hours at 50°C and use molecular sieves (3Å) to scavenge water. Yields improve from ~45% to >70% .
Q. How to validate the absence of diastereomers in the final product?
Chiral HPLC (Chiralpak IA column, 90:10 hexane/EtOH) with UV detection at 254 nm. A single peak confirms enantiopurity. Cross-validate with polarimetry ([α] values should match literature) .
Structure-Activity Relationship (SAR) Considerations
Q. What structural modifications could enhance binding affinity to serotonin receptors?
Replace the acetic acid with a sulfonamide group to exploit hydrogen bonding with receptor residues. Molecular docking (e.g., AutoDock Vina) predicts binding scores, while SPR assays quantify changes .
Q. How does spiro ring size (e.g., piperidine vs. pyrrolidine) influence bioactivity?
Piperidine (6-membered) reduces ring strain vs. pyrrolidine (5-membered), enhancing conformational flexibility for target engagement. Compare IC values in enzyme inhibition assays .
Safety & Handling
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
